2-(Benzyloxy)-5-chlorobenzoyl chloride
Overview
Description
2-(Benzyloxy)-5-chlorobenzoyl chloride is a chemical compound that is commonly used as a reagent for asymmetric synthesis of β-lactams .
Molecular Structure Analysis
The molecular formula of 2-(Benzyloxy)-5-chlorobenzoyl chloride is C9H9ClO2. It has a molecular weight of 184.62 . The structure includes a benzene ring attached to an oxygen atom, which is further connected to an acetyl chloride group .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
2-(Benzyloxy)-5-chlorobenzoyl chloride is a liquid with a density of 1.2±0.1 g/cm3. It has a boiling point of 282.3±0.0 °C at 760 mmHg . The compound has a flash point of 96.4±20.8 °C .Scientific Research Applications
Allergic Response Studies
Landsteiner and Jacobs (1936) investigated the sensitization of animals with various chemicals, including benzyl chlorides and acyl chlorides. They discovered that benzyl and acyl chlorides, like p-chlorobenzoyl chloride, have sensitizing capacities. This implies that 2-(benzyloxy)-5-chlorobenzoyl chloride might be useful in studying allergic responses and the formation of conjugated antigens in animals (Landsteiner & Jacobs, 1936).
Anti-Tubercular Activity
Nimbalkar et al. (2018) synthesized novel derivatives involving 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which were evaluated for their anti-tubercular activity. They found that most compounds showed promising activity against Mycobacterium tuberculosis, indicating that derivatives of 2-(benzyloxy)-5-chlorobenzoyl chloride could be potential anti-tubercular agents (Nimbalkar et al., 2018).
Stereoselective Synthesis in Pharmaceuticals
Aoyama (1987) investigated the stereoselective synthesis of anomers of 5-substituted 2'-deoxyuridines using 3,5-bis(O-p-chlorobenzoyl)-2-deoxy-α-D-ribofuranosyl chloride. This suggests that 2-(benzyloxy)-5-chlorobenzoyl chloride derivatives could be useful in the stereoselective synthesis of pharmaceutical compounds (Aoyama, 1987).
Polymer Synthesis
Kricheldorf and Engelhardt (1990) described the synthesis of soluble and meltable poly(benzobisthiazole)s derived from substituted terephthalic acids, where 2-(benzyloxy)-5-chlorobenzoyl chloride could potentially be used as a starting material or intermediate in similar polymer synthesis applications (Kricheldorf & Engelhardt, 1990).
Catalytic Reactions
Chang and Jwo (2000) studied the kinetics of reactions involving dichlorobenzoyl chlorides, which may include compounds similar to 2-(benzyloxy)-5-chlorobenzoyl chloride, in catalytic processes. This study highlights its potential application in understanding and improving catalytic reactions (Chang & Jwo, 2000).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-phenylmethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGXDAJFTMOAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-chlorobenzoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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